Cas no 2105086-11-9 (1-(pyrrolidin-2-yl)ethane-1-thiol)

1-(pyrrolidin-2-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 1-(pyrrolidin-2-yl)ethane-1-thiol
- SCHEMBL10757775
- EN300-1288923
- 2105086-11-9
-
- インチ: 1S/C6H13NS/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3
- InChIKey: XMGIJIWVOKTRAL-UHFFFAOYSA-N
- ほほえんだ: SC(C)C1CCCN1
計算された属性
- せいみつぶんしりょう: 131.07687059g/mol
- どういたいしつりょう: 131.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 13Ų
1-(pyrrolidin-2-yl)ethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288923-1000mg |
1-(pyrrolidin-2-yl)ethane-1-thiol |
2105086-11-9 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1288923-500mg |
1-(pyrrolidin-2-yl)ethane-1-thiol |
2105086-11-9 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1288923-2500mg |
1-(pyrrolidin-2-yl)ethane-1-thiol |
2105086-11-9 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1288923-100mg |
1-(pyrrolidin-2-yl)ethane-1-thiol |
2105086-11-9 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1288923-5000mg |
1-(pyrrolidin-2-yl)ethane-1-thiol |
2105086-11-9 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1288923-10000mg |
1-(pyrrolidin-2-yl)ethane-1-thiol |
2105086-11-9 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1288923-50mg |
1-(pyrrolidin-2-yl)ethane-1-thiol |
2105086-11-9 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1288923-250mg |
1-(pyrrolidin-2-yl)ethane-1-thiol |
2105086-11-9 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1288923-1.0g |
1-(pyrrolidin-2-yl)ethane-1-thiol |
2105086-11-9 | 1g |
$0.0 | 2023-06-07 |
1-(pyrrolidin-2-yl)ethane-1-thiol 関連文献
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
1-(pyrrolidin-2-yl)ethane-1-thiolに関する追加情報
Recent Advances in the Study of 1-(Pyrrolidin-2-yl)ethane-1-thiol (CAS: 2105086-11-9) and Its Applications in Chemical Biology and Medicine
The compound 1-(pyrrolidin-2-yl)ethane-1-thiol (CAS: 2105086-11-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a pharmacophore in drug development. Recent studies have highlighted its role as a versatile building block for the design of novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-(pyrrolidin-2-yl)ethane-1-thiol derivatives through a novel catalytic asymmetric thiolation protocol, achieving excellent enantioselectivity (up to 99% ee). The researchers employed a chiral palladium complex as the catalyst, which significantly improved the yield and purity of the target compound compared to traditional methods. This advancement in synthetic methodology has opened new avenues for the large-scale production of enantiomerically pure forms of this compound, which is crucial for its potential pharmaceutical applications.
In terms of biological activity, recent in vitro and in vivo studies have revealed promising results. A 2024 paper in ACS Chemical Neuroscience reported that certain derivatives of 1-(pyrrolidin-2-yl)ethane-1-thiol exhibit potent and selective binding to σ-1 receptors, with Ki values in the low nanomolar range. These findings suggest potential applications in the treatment of neuropathic pain and neurodegenerative disorders. The compound's unique structural features, including its thiol group and pyrrolidine ring, appear to contribute to its favorable pharmacokinetic properties and blood-brain barrier permeability.
Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the molecular interactions between 1-(pyrrolidin-2-yl)ethane-1-thiol derivatives and their biological targets. A recent study in the Journal of Chemical Information and Modeling utilized quantum mechanical/molecular mechanical (QM/MM) approaches to elucidate the binding modes of these compounds with various enzyme targets, revealing key hydrogen bonding and hydrophobic interactions that govern their biological activity.
From a medicinal chemistry perspective, researchers have explored the compound's potential as a versatile scaffold for drug discovery. Several pharmaceutical companies have included 1-(pyrrolidin-2-yl)ethane-1-thiol derivatives in their pipelines for the development of novel antiviral and antibacterial agents. A 2023 patent application disclosed a series of modified derivatives showing potent inhibitory activity against SARS-CoV-2 main protease, with IC50 values comparable to currently approved antiviral drugs.
Despite these promising developments, challenges remain in the clinical translation of 1-(pyrrolidin-2-yl)ethane-1-thiol-based therapeutics. Current research efforts are focused on optimizing the compound's metabolic stability and reducing potential off-target effects. Recent structure-activity relationship (SAR) studies have identified key modifications that can enhance both potency and selectivity while maintaining favorable drug-like properties. The compound's progress through preclinical development stages will be crucial in determining its ultimate therapeutic potential.
In conclusion, 1-(pyrrolidin-2-yl)ethane-1-thiol (CAS: 2105086-11-9) represents an exciting area of research in chemical biology and medicinal chemistry. The recent advancements in its synthesis, biological evaluation, and computational modeling have positioned it as a promising candidate for various therapeutic applications. Future research directions will likely focus on further elucidating its mechanism of action, expanding its structural diversity through novel synthetic approaches, and advancing promising derivatives through clinical trials.
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